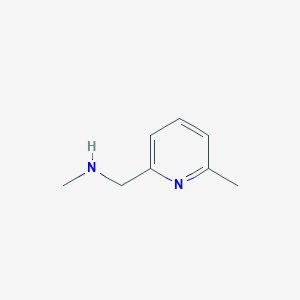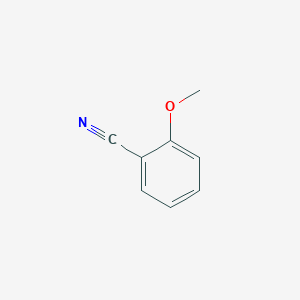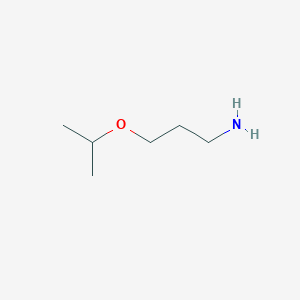
Methyl(6-methyl-2-pyridylmethyl)amine
Übersicht
Beschreibung
Methyl(6-methyl-2-pyridylmethyl)amine is a derivative of the tris((6-phenyl-2-pyridyl)methyl)amine ligand, which is known for forming metal complexes with hydrophobic cavities that can accommodate small molecules . The methyl substitution at the 6-position of the pyridine ring is a common modification to the tris((pyridin-2-yl)methyl)amine (TPA) framework, which can influence the ligand's properties and reactivity .
Synthesis Analysis
The synthesis of methyl-substituted TPA derivatives involves introducing methyl groups onto the 6-position of the pyridine donors of TPA. This can be achieved through various synthetic routes, as demonstrated in the preparation of ruthenium complexes where methyl groups were introduced consecutively onto the pyridine donors . Similarly, the synthesis of chromium(III) complexes supported by bis(2-pyridylmethyl)amines with 6-methyl substitution has been reported, indicating that the ligand's structure can be tailored to achieve specific coordination geometries and reactivities .
Molecular Structure Analysis
The molecular structure of methyl-substituted TPA ligands and their complexes can be significantly influenced by the methyl substitution. For instance, X-ray crystallographic studies have shown that the coordination geometry of copper(II) and chromium(III) complexes can vary depending on the presence of a 6-methyl group on the pyridine ring . The introduction of methyl groups can also lead to the formation of different stereoisomers, as observed in ruthenium complexes .
Chemical Reactions Analysis
The reactivity of methyl-substituted TPA ligands in chemical reactions, such as with H2O2 or in ethylene polymerization, is affected by the steric and electronic properties imparted by the methyl groups. For example, the H2O2 reactivity of copper(II) complexes supported by TPA ligands with 6-phenyl substituents has been systematically examined, revealing that the substituent effects can significantly alter the outcome of the reaction . In the context of ethylene polymerization, chromium(III) complexes with 6-methyl-substituted ligands show different activities compared to their unsubstituted counterparts .
Physical and Chemical Properties Analysis
The physical and chemical properties of methyl-substituted TPA ligands and their complexes are characterized by various spectroscopic techniques, such as NMR, UV-vis, and fluorescence spectroscopy. The addition of methyl groups can lead to changes in fluorescence properties, redox potentials, and solubility in organic and aqueous solvents . These modifications can enhance the ligand's utility in various applications, including as sensors or catalysts.
Wissenschaftliche Forschungsanwendungen
Metal Complex Formation
Methyl(6-methyl-2-pyridylmethyl)amine has been studied for its role in the formation of metal complexes. This compound, along with other pyridine derivatives, shows interesting behavior in forming complexes with various metal ions like Mn2+, Fe2+, Co2+, Ni2+, Cu2+, and others. These complexes have been analyzed for their stability constants, thermodynamic properties, and the effect of steric hindrance due to methyl groups on the pyridine ring. Such complexes are significant in understanding metal-ligand interactions in various chemical and biological processes (Anderegg et al., 1977).
Coordination Geometry in Chromium Complexes
In another study, the influence of methyl substitution at the 6-position of the pyridine ring on the coordination geometry and reactivity of chromium(III) complexes was explored. These findings are essential for understanding the structural aspects of metal coordination chemistry and their implications in catalysis and material science (Carney et al., 2004).
Antibacterial Properties of Mn(II) and Zn(II) Complexes
Research has also been conducted on the synthesis of Mn(II) and Zn(II) macroacyclic Schiff base complexes derived from amines including methyl(6-methyl-2-pyridylmethyl)amine. These complexes exhibit antibacterial activity against various bacteria, demonstrating the potential of such compounds in the development of new antibacterial agents (Rezaeivala et al., 2014).
Electrochemical Properties of Copper(II) Complexes
A study on copper(II) complexes with tripodal polypyridylmethylamine ligands, including methyl(6-methyl-2-pyridylmethyl)amine, revealed insights into their structural and electrochemical properties. Such studies are crucial for the development of electrochemical sensors and catalysts (Nagao et al., 1996).
Ligand Synthesis for Metal Complexes
Methyl(6-methyl-2-pyridylmethyl)amine has been used in the synthesis of unsymmetrical diamide ligands for metal complexes. These ligands have applications in the study of coordination chemistry and potentially in the design of metal-based drugs or catalysts (Napitupulu et al., 2006).
Photocatalytic Applications
Research into ruthenium complexes with derivatives of this compound has shown potential applications in photocatalytic reactions, important for developing new methods of light-driven chemical transformations (Arora et al., 2016).
Eigenschaften
IUPAC Name |
N-methyl-1-(6-methylpyridin-2-yl)methanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2/c1-7-4-3-5-8(10-7)6-9-2/h3-5,9H,6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NQMUUQGZZLWYGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)CNC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80220002 | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
136.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl(6-methyl-2-pyridylmethyl)amine | |
CAS RN |
6971-57-9 | |
| Record name | N,6-Dimethyl-2-pyridinemethanamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=6971-57-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006971579 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6971-57-9 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=66567 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80220002 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Methyl(6-methyl-2-pyridylmethyl)amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.027.456 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Naphtho[2,3-c]furan-1,3-dione](/img/structure/B147156.png)
![(trans,trans)-3,4,5-Trifluorophenyl 4'-propyl-[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B147157.png)

![2-(2-Hydroxyethyl)-1h-benzo[f]isoindole-1,3(2h)-dione](/img/structure/B147161.png)